molecular formula C23H17N5OS B2885934 N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 335223-47-7

N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2885934
CAS No.: 335223-47-7
M. Wt: 411.48
InChI Key: NKDDUIBLRPVOGT-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a sulfur-linked acetamide group, and a naphthalen-1-yl substituent. The pyrazolo[3,4-d]pyrimidine scaffold is known for its bioactivity in targeting kinases and receptors, while the thioacetamide moiety enhances solubility and binding interactions.

Properties

IUPAC Name

N-naphthalen-1-yl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5OS/c29-21(27-20-12-6-8-16-7-4-5-11-18(16)20)14-30-23-19-13-26-28(22(19)24-15-25-23)17-9-2-1-3-10-17/h1-13,15H,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDDUIBLRPVOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Introduction of the Naphthalene Ring: The naphthalene ring is attached via a coupling reaction, typically using a palladium catalyst.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide or potassium carbonate).

Major Products Formed

    Oxidation: Sulfoxides, sulfones, or quinones.

    Reduction: Amines, alcohols, or hydrocarbons.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Biological Activity

N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with pyrazolo[3,4-d]pyrimidine scaffolds. The process is characterized by the formation of a thioether linkage, which is crucial for the compound's biological activity.

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM . Specifically, compounds similar to this compound have demonstrated:

  • Inhibition of Tumor Growth : In MCF-7 breast cancer models, such compounds effectively inhibited tumor progression and induced apoptosis .
  • Cell Cycle Disruption : They disrupt cell cycle progression leading to DNA fragmentation, which is a critical mechanism in cancer therapy .

Antiviral Activity

Some pyrazolo[3,4-d]pyrimidine derivatives have also shown promising antiviral activity. For example, certain compounds have been evaluated for their efficacy against herpes simplex virus type 1 (HSV-1), with effective concentrations reported as low as 0.20 µM . This suggests that this compound may possess similar antiviral properties.

Case Study 1: Anticancer Efficacy

In a study involving a series of phenylpyrazolo[3,4-d]pyrimidine derivatives, one compound exhibited potent anticancer activity with an IC50 value of 0.3 µM against EGFR . This highlights the potential of this compound in targeted cancer therapy.

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives against HSV showed that modifications at specific positions on the scaffold significantly enhanced activity . This indicates that structural variations in compounds like this compound could lead to improved antiviral agents.

Research Findings Summary Table

Biological Activity IC50/EC50 Values Target Effect
Anticancer0.3 - 24 µMEGFR/VEGFR2Tumor growth inhibition, apoptosis
Antiviral0.20 - 0.35 µMHSVViral replication inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrazolo[3,4-d]pyrimidine Derivatives

Compound XIIa (N-Phenyl-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide)
  • Structure : Replaces the thio group with a piperazine ring.
  • Properties : Higher polarity due to piperazine, leading to improved aqueous solubility.
  • Data : Melting point 180–182°C; 70% synthetic yield .
Compound XVI (2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide)
  • Structure : Incorporates a thiadiazole ring instead of naphthalene.
  • Data: Recrystallized from ethanol; 36-hour reaction time .

Thioacetamide-Modified Analogs

N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide
  • Structure : Substitutes naphthalene with 4-acetamidophenyl.
  • Data : Molecular weight 418.475 g/mol; CAS 483984-43-6 .
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
  • Structure : Replaces pyrazolo[3,4-d]pyrimidine with a pyridinylpyrimidine core.
  • Properties : Demonstrated anticonvulsant activity via molecular docking; dimethoxyphenyl enhances CNS penetration.
  • Data : Validated via in silico and in vivo studies .
Anticancer Derivatives
  • Compound 71 (4-(4-Fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile)
    • Activity : Inhibits EGFR-TK (IC₅₀ = 0.28 µM) in breast (MCF-7) and lung (A-549) cancer cells.
    • Structural Advantage : Fluorophenyl and carbonitrile groups enhance electronic interactions with kinase active sites .
Chromen-4-one Hybrid (Example 83)
  • Structure : Integrates chromen-4-one and pyrazolo[3,4-d]pyrimidine.
  • Activity : Targets tyrosine kinases; fluorine substituents improve metabolic stability.
  • Data : Molecular weight 571.198 g/mol; melting point 302–304°C .

Physicochemical Property Analysis

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent
Target Compound Not reported Not reported Naphthalen-1-yl
N-(4-Acetamidophenyl)- analog 418.475 Not reported 4-Acetamidophenyl
XIIa ~413.47 180–182 Piperazine
Epirimil ~413.47 Not reported 3,4-Dimethoxyphenyl
Example 83 571.198 302–304 Chromen-4-one, Fluorine

Key Observations :

  • The target compound’s naphthalene group likely increases hydrophobicity compared to polar substituents like piperazine or acetamidophenyl.
  • Fluorine-containing analogs (e.g., Example 83) exhibit higher melting points, suggesting greater crystalline stability .

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